5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)-
Overview
Description
5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)- is a heterocyclic compound that features an isoxazole ring substituted with a 3-chloro-2-fluorophenyl group. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)- typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the cycloaddition reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The isoxazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Isoxazole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Medicine: This compound can be explored for its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)- involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-Isoxazolemethanol, 3-(2-chloro-6-fluorophenyl)-: Similar structure but different substitution pattern on the phenyl ring.
5-Isoxazolemethanol, 3-(4-chloro-2-fluorophenyl)-: Another isomer with a different substitution pattern.
Uniqueness
The unique substitution pattern of 5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)- can influence its chemical reactivity and biological activity. The specific positions of the chloro and fluoro groups can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles compared to its isomers.
Properties
IUPAC Name |
[3-(3-chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-8-3-1-2-7(10(8)12)9-4-6(5-14)15-13-9/h1-4,14H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRBSAOQQVUKLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=NOC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231198 | |
Record name | 5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126636-82-5 | |
Record name | 5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126636-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoxazolemethanol, 3-(3-chloro-2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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